molecular formula C17H18BrN3O3 B294035 N-{3-[(3-bromo-4-methoxybenzoyl)amino]propyl}nicotinamide

N-{3-[(3-bromo-4-methoxybenzoyl)amino]propyl}nicotinamide

Cat. No. B294035
M. Wt: 392.2 g/mol
InChI Key: PFTHIZAEDMRGAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(3-bromo-4-methoxybenzoyl)amino]propyl}nicotinamide, also known as BAN or BANP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BAN is a derivative of nicotinamide, a form of vitamin B3, and has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-{3-[(3-bromo-4-methoxybenzoyl)amino]propyl}nicotinamide is not fully understood, but it is believed to work by inhibiting certain enzymes that are involved in cell growth and proliferation. Additionally, N-{3-[(3-bromo-4-methoxybenzoyl)amino]propyl}nicotinamide has been shown to modulate the activity of certain signaling pathways that are involved in cell survival and apoptosis.
Biochemical and Physiological Effects:
N-{3-[(3-bromo-4-methoxybenzoyl)amino]propyl}nicotinamide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. Additionally, N-{3-[(3-bromo-4-methoxybenzoyl)amino]propyl}nicotinamide has been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of metabolic disorders such as diabetes.

Advantages and Limitations for Lab Experiments

One advantage of N-{3-[(3-bromo-4-methoxybenzoyl)amino]propyl}nicotinamide is that it is relatively easy to synthesize, making it readily available for research purposes. Additionally, N-{3-[(3-bromo-4-methoxybenzoyl)amino]propyl}nicotinamide has been shown to be relatively stable, which is important for conducting experiments. However, one limitation of N-{3-[(3-bromo-4-methoxybenzoyl)amino]propyl}nicotinamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.

Future Directions

There are several areas of research that could be pursued in the future with regards to N-{3-[(3-bromo-4-methoxybenzoyl)amino]propyl}nicotinamide. One potential direction is to investigate its potential as a treatment for metabolic disorders such as diabetes. Additionally, further research could be conducted to better understand its mechanism of action and to identify potential drug targets. Finally, N-{3-[(3-bromo-4-methoxybenzoyl)amino]propyl}nicotinamide could be studied in combination with other compounds to determine if it has synergistic effects that could be exploited for therapeutic purposes.

Synthesis Methods

The synthesis of N-{3-[(3-bromo-4-methoxybenzoyl)amino]propyl}nicotinamide involves several steps, including the reaction of nicotinamide with 3-bromo-4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with propylamine to yield the final product, N-{3-[(3-bromo-4-methoxybenzoyl)amino]propyl}nicotinamide.

Scientific Research Applications

N-{3-[(3-bromo-4-methoxybenzoyl)amino]propyl}nicotinamide has been the subject of several scientific studies, with researchers investigating its potential applications in a variety of fields. One area of interest is in the treatment of cancer, as N-{3-[(3-bromo-4-methoxybenzoyl)amino]propyl}nicotinamide has been shown to inhibit the growth of certain cancer cells. Additionally, N-{3-[(3-bromo-4-methoxybenzoyl)amino]propyl}nicotinamide has been studied for its potential use in treating Alzheimer's disease, as it has been shown to improve cognitive function in animal models.

properties

Molecular Formula

C17H18BrN3O3

Molecular Weight

392.2 g/mol

IUPAC Name

N-[3-[(3-bromo-4-methoxybenzoyl)amino]propyl]pyridine-3-carboxamide

InChI

InChI=1S/C17H18BrN3O3/c1-24-15-6-5-12(10-14(15)18)16(22)20-8-3-9-21-17(23)13-4-2-7-19-11-13/h2,4-7,10-11H,3,8-9H2,1H3,(H,20,22)(H,21,23)

InChI Key

PFTHIZAEDMRGAS-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NCCCNC(=O)C2=CN=CC=C2)Br

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCCNC(=O)C2=CN=CC=C2)Br

Origin of Product

United States

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